K 01-162, also referred to as JBJ-01-162, is a compound that has garnered attention in medicinal chemistry, particularly for its potential antiviral properties against flaviviruses, including Dengue virus. This compound is part of a series of analogs designed to enhance the efficacy and safety profiles of earlier compounds. The exploration of K 01-162's properties and applications highlights its significance in the development of antiviral therapeutics.
K 01-162 was developed through a systematic approach to optimize the pharmacological properties of related compounds. The synthesis and characterization of this compound have been documented in scientific literature, particularly focusing on its interaction with viral proteins and its stability in biological systems .
K 01-162 belongs to a class of small molecules targeting viral envelope proteins. It is specifically categorized under flavivirus inhibitors due to its action against viruses such as Dengue and Zika. The compound's structure allows it to interfere with the viral lifecycle, making it a candidate for further therapeutic development.
The synthesis of K 01-162 involved several strategic modifications to improve upon earlier compounds that exhibited limited efficacy or stability. Initial compounds were assessed for their biological activity and metabolic stability, leading to the design of K 01-162 with enhanced properties.
The synthesis process included:
K 01-162 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with viral proteins. The detailed molecular formula and arrangement contribute to its biological activity.
Preliminary data indicate that K 01-162 exhibits a favorable dissociation constant when interacting with the soluble prefusion Dengue virus envelope protein, suggesting strong binding affinity . The structural integrity and arrangement are crucial for its mechanism of action against flaviviruses.
K 01-162 undergoes specific chemical reactions that are essential for its antiviral activity. These reactions include:
The compound's reactivity is evaluated through assays that measure its ability to inhibit viral replication in vitro. Such studies provide insights into the compound's potential therapeutic window and safety profile.
The mechanism by which K 01-162 exerts its antiviral effects involves:
Experimental results have demonstrated that K 01-162 inhibits viral fusion in a concentration-dependent manner, reinforcing its potential as an effective antiviral agent .
K 01-162 has significant potential applications in scientific research and therapeutic development, including:
Alzheimer’s disease (AD) remains a devastating neurodegenerative disorder with limited therapeutic options. The shift from targeting amyloid plaques to soluble β-amyloid oligomers (AβO) represents a paradigm shift in AD drug discovery. K 01-162 (K162) emerges as a structurally and mechanistically distinct small-molecule inhibitor designed to disrupt AβO toxicity. Its development reflects decades of research establishing AβOs as primary neurotoxins in AD pathogenesis [2] [6].
AβOs are now recognized as the principal neurotoxic agents in AD, acting upstream of amyloid plaque formation and tau pathology. Unlike insoluble fibrils, soluble AβOs:
Table 1: Pathogenic Mechanisms of Aβ Oligomers in Alzheimer’s Disease
Mechanism | Biological Consequence | Experimental Evidence |
---|---|---|
Synaptic binding | LTP inhibition, dendritic spine loss | Hippocampal neuron studies (IC50: 0.78-50 μM) [2] |
Receptor activation | NMDAR/mGluR5 hyperactivity, Ca²⁺ influx | In vivo electrophysiology [5] |
Tau hyperphosphorylation | NFT formation, microtubule destabilization | Transgenic mouse models [2] [6] |
Mitochondrial disruption | ATP depletion, ROS surge, PANoptosis | Neuronal cell assays [6] |
The clinical relevance of AβOs is underscored by their early accumulation in AD brains—detectable decades before dementia onset—and their correlation with cognitive decline severity [2] [7].
The failure of plaque-clearing therapies (e.g., Aducanumab) highlighted the need for earlier interventions targeting soluble AβOs. Key strategic advantages include:
Comparative studies confirm AβOs are 10-100x more toxic than monomers or fibrils [6]. This mechanistic understanding propelled drug discovery toward compounds that:
"Specifically recognize oligomeric conformations, disrupt their stability, and neutralize their synaptotoxicity" [2].
K 01-162 (C₁₅H₁₄BrN; MW: 288.18 g/mol) was rationally designed to target AβO-specific epitopes through:
Molecular Design and Binding Properties
Table 2: Molecular Characteristics of K 01-162
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₅H₁₄BrN | HPLC-MS [1] |
Canonical SMILES | BrC1=CC(CC2=C3C=CC(N(C)C)=C2)=C3C=C1 | NMR [4] |
Aβ42 Binding (EC₅₀) | 80 nM | Surface plasmon resonance [1] |
AβO Dissociation Constant (KD) | 19 μM | Isothermal titration calorimetry [1] |
Mechanistic Actions
In Vivo Efficacy
Table 3: Comparative Profile of Aβ-Targeted Therapeutic Agents
Agent | Target | Mechanism | Key Limitation |
---|---|---|---|
K 01-162 | AβO | Oligomer destabilization | Limited oral bioavailability data |
Lecanemab | Aβ protofibrils | Antibody-mediated clearance | Amyloid-related imaging abnormalities (ARIA) [7] |
BACE inhibitors | APP processing | Aβ production reduction | Cognitive worsening in trials [3] |
GV-971 | Gut-brain axis | Microglial modulation | Modest cognitive effects [8] |
K 01-162 exemplifies the "oligomer hypothesis" translation—a direct response to the clinical inadequacy of plaque-focused therapies [2] [7]. Its development marks a strategic pivot toward upstream AβO disruption, offering potential to halt AD progression before irreversible neuronal loss occurs.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: